Yttrium perchlorate

Overview

Description

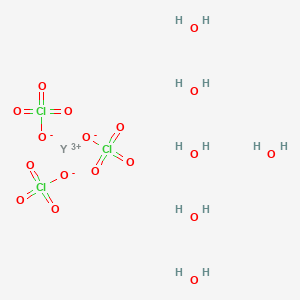

Yttrium perchlorate is an inorganic compound with the chemical formula Y(ClO4)3 . It is an yttrium salt of perchloric acid . The compound is soluble in water and forms a hexahydrate with the formula Y(ClO4)3•6H2O .

Synthesis Analysis

Yttrium perchlorate can be synthesized by dissolving yttrium oxide in perchloric acid solution, which produces yttrium perchlorate octahydrate .Molecular Structure Analysis

The molecular structure of Yttrium perchlorate is represented by the formula Y(ClO4)3 . The compound is an yttrium salt of perchloric acid .Physical And Chemical Properties Analysis

Yttrium perchlorate has a molar mass of 387.244 and appears as a liquid . It is soluble in water . The compound forms a hexahydrate with the formula Y(ClO4)3•6H2O .Scientific Research Applications

Medical Imaging and Therapy

Yttrium-based materials, including Yttrium perchlorate, are used in medical imaging and therapy . The array of available yttrium isotopes enables roles for 90Y complexes as radiopharmaceuticals and 86Y tracers for positron emission tomography (PET) imaging . The naturally abundant isotope 89Y is proving to be suitable for nuclear magnetic resonance investigations , where initial reports in the emerging field of hyperpolarised magnetic resonance imaging (MRI) are promising .

Medical Lasers

Yttrium-based materials are used in medical lasers . As early as the 1960s, there were reports of using yttrium-doped lasers to remove lesions .

Biomedical Implants

Yttrium-based materials are also used in biomedical implants . The chemical versatility of yttrium makes it suitable for a range of applications in medicine .

Radiotherapy Drugs

Yttrium’s role in drugs for radiotherapy is significant . The use of 90Y complexes as radiopharmaceuticals is a notable application .

PET Imaging Agents

Yttrium is used in PET imaging agents . The use of 86Y tracers for positron emission tomography (PET) imaging is a key application .

Hyperpolarised MRI

Yttrium has potential applications in the emerging field of hyperpolarised MRI . The naturally abundant isotope 89Y is proving to be suitable for nuclear magnetic resonance investigations .

Safety and Hazards

Mechanism of Action

Target of Action

Yttrium perchlorate (Y(ClO4)3) is an inorganic compound and an yttrium salt of perchloric acid . The primary targets of Yttrium perchlorate are the liver and spleen . It has been found that the colloidal yttrium-containing material is taken up by phagocytic cells in these organs .

Mode of Action

Yttrium perchlorate interacts with its targets primarily through the yttrium ion (Y3+). The Y3+ ions can interact preferably with solvent-exposed negatively charged side chains (Asp, Glu) on the protein surface, and thereby modulate the surface charge distribution . This interaction can lead to changes in the function of metal-biomolecule complexes .

Biochemical Pathways

It is known that yttrium perchlorate can cause reactive oxygen species (ros) overproduction and inhibit antioxidative defense, leading to dna damage . The DNA damage repair pathways can be significantly inhibited at high concentrations of Yttrium perchlorate .

Pharmacokinetics

Yttrium perchlorate is soluble in water , which suggests that it can be readily absorbed and distributed in the body.

Result of Action

The molecular and cellular effects of Yttrium perchlorate’s action primarily involve DNA damage and cytotoxicity. Yttrium perchlorate can induce DNA damage through causing intracellular ROS overproduction and inhibition of antioxidative defense . This DNA damage can lead to cytotoxicity in cells .

Action Environment

Environmental factors can influence the action of Yttrium perchlorate. For instance, the pH, temperature, salt concentration, presence of metabolic inhibitors or electron acceptors, nutritional conditions, and time of contact can regulate the capacity of perchlorate sorption by the microbial system . These factors can potentially affect the efficacy and stability of Yttrium perchlorate.

properties

IUPAC Name |

yttrium(3+);triperchlorate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClHO4.6H2O.Y/c3*2-1(3,4)5;;;;;;;/h3*(H,2,3,4,5);6*1H2;/q;;;;;;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYECSZYJKQPOOA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H12O18Y | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Yttrium perchlorate | |

CAS RN |

14017-56-2 | |

| Record name | Yttrium(3+) perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014017562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yttrium(3+) perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

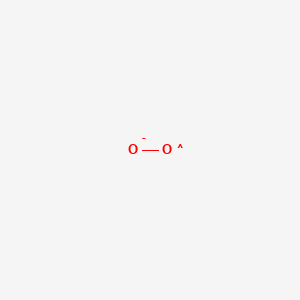

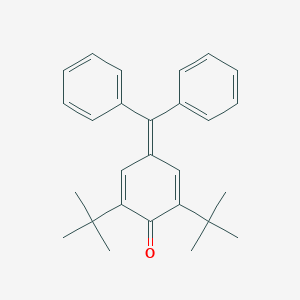

Feasible Synthetic Routes

Q & A

Q1: Can you describe an example of yttrium perchlorate being used in the synthesis of a complex with a known crystal structure?

A2: Yes, yttrium perchlorate, alongside lanthanum perchlorate, reacts with sodium sulfo-salicylate to form a heteronuclear complex with the formula [Na3YLa2(C7H3SO6)4⋅26H2O]n. [] Single-crystal X-ray diffractometry reveals a structure where a central eight-coordinate yttrium ion is flanked by two ten-coordinate lanthanum ions. []

Q2: Are there any studies on the solubility of yttrium compounds in the presence of perchlorate?

A3: Yes, the solubility of yttrium carbonate has been extensively studied in aqueous perchlorate media. [] The Pitzer and Brønsted–Guggenheim–Scatchard ion-interaction models successfully describe the solubility equilibria of yttrium carbonate in these solutions. [] This research highlights the importance of understanding the behavior of yttrium in various ionic environments.

Q3: How does yttrium perchlorate interact with amide-containing cryptands?

A5: Studies utilizing multinuclear NMR and X-ray crystallography demonstrate that yttrium perchlorate forms complexes with specific amide-containing cryptands, such as 1,1′-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-dicarbonyl)ferrocene. [] In these complexes, the amide carbonyl groups act as ligands and adopt a cis configuration within the formed cryptate. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.